molecular formula C6H12N2O3S B3109188 1-(Methylsulfonyl)-L-prolinamide CAS No. 1706429-89-1

1-(Methylsulfonyl)-L-prolinamide

Cat. No. B3109188
CAS RN: 1706429-89-1
M. Wt: 192.24 g/mol
InChI Key: LDCNCSITMAYQMC-YFKPBYRVSA-N
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Description

Methylsulfonyl compounds are often used as intermediates in the synthesis of various pharmaceuticals . They are typically colorless and exhibit properties common to sulfonyl compounds .


Synthesis Analysis

Methylsulfonyl compounds can be synthesized through various methods. For instance, one method involves the reaction of methane and sulfuryl chloride in a radical reaction . Another method entails the chlorination of methanesulfonic acid with thionyl chloride or phosgene .


Molecular Structure Analysis

Methylsulfonyl compounds typically feature the sulfonyl functional group and are relatively inert chemically . They are able to resist decomposition at elevated temperatures .


Chemical Reactions Analysis

Methylsulfonyl compounds are highly reactive and are often used as intermediates in various chemical reactions . For example, they can be used to form methanesulfonates by reacting with alcohols in the presence of a non-nucleophilic base .


Physical And Chemical Properties Analysis

Methylsulfonyl compounds are typically colorless solids that are relatively inert chemically . They have a high thermal stability and can resist decomposition at elevated temperatures .

Scientific Research Applications

Enantioselective Synthesis and Organocatalysis

1-(Methylsulfonyl)-L-prolinamide derivatives have been extensively used as catalysts in enantioselective synthesis, showcasing their potential in organic transformations. Novel prolinamides derived from 1,n-diamines supported on commercially available sulfonylpolystyrene were synthesized and applied in diastereo- and enantioselective aldol reactions in water, achieving excellent dr and er by reaction of different cyclohexanone derivatives with aromatic and heteroaromatic aldehydes (Pedrosa et al., 2013). Additionally, L-prolinamide has been effective as a catalyst for alpha-selenenylation reactions of aldehydes, with pyrrolidine trifluoromethanesulfonamide promoting reactions of ketones. These findings demonstrate the versatility and efficiency of 1-(Methylsulfonyl)-L-prolinamide derivatives in promoting organic reactions with high yields and enantioselectivity (Wang et al., 2005).

Green Chemistry and Sustainable Processes

Research has also focused on the development of green chemistry applications, such as the solvent-free direct enantioselective aldol reaction using polystyrene-supported N-sulfonyl-(Ra)-binam-D-prolinamide as a catalyst. This approach allows for the recovery and reuse of the catalytic system, aligning with principles of sustainability and environmental conservation. The reported methodology enables high yields, regio-, diastereo-, and enantioselectivities, underlining the potential of 1-(Methylsulfonyl)-L-prolinamide derivatives in environmentally friendly chemical processes (Bañón-Caballero et al., 2010).

Synthesis of Biologically Active Compounds

Another significant application of 1-(Methylsulfonyl)-L-prolinamide derivatives is in the synthesis of biologically active compounds. For example, these derivatives have been employed in the synthesis of vinylsulfones and vinylsulfonamides, which exhibit a wide range of biological activities and are used as active agents in various organic reactions. The development of efficient synthetic protocols for these compounds highlights the importance of 1-(Methylsulfonyl)-L-prolinamide in the preparation of biologically relevant molecules with potential applications in drug discovery and medicinal chemistry (Kharkov University Bulletin Chemical Series, 2020).

Analytical and Separation Techniques

The utility of 1-(Methylsulfonyl)-L-prolinamide derivatives extends into analytical chemistry, where they serve as chiral selectors in ligand exchange-capillary electrophoresis for the enantioseparation of dansyl amino acids. This application demonstrates the compound's role in enhancing the selectivity and efficiency of analytical techniques, contributing to advancements in chemical analysis and separation sciences (Chen et al., 2004).

Safety and Hazards

Methylsulfonyl compounds can pose various safety hazards. For instance, they can be harmful if swallowed, cause severe skin burns and eye damage, and may be harmful to aquatic life .

properties

IUPAC Name

(2S)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S/c1-12(10,11)8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCNCSITMAYQMC-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC[C@H]1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)-L-prolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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